molecular formula C15H13ClN4 B258358 1-(3-chloro-2-methylphenyl)-5-(4-methylphenyl)-1H-tetraazole

1-(3-chloro-2-methylphenyl)-5-(4-methylphenyl)-1H-tetraazole

Cat. No. B258358
M. Wt: 284.74 g/mol
InChI Key: CTHPDVITXIZMRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chloro-2-methylphenyl)-5-(4-methylphenyl)-1H-tetrazole, also known as CMT-3, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CMT-3 belongs to the class of tetrazole compounds that have been extensively studied for their biological activities.

Mechanism of Action

The mechanism of action of 1-(3-chloro-2-methylphenyl)-5-(4-methylphenyl)-1H-tetraazole involves the inhibition of various signaling pathways that are involved in cancer cell growth and proliferation. This compound has been found to inhibit the activation of NF-κB, which is a transcription factor that regulates the expression of genes involved in inflammation and cancer. It has also been found to inhibit the activation of Akt and mTOR, which are signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, which are involved in the pathogenesis of various inflammatory diseases. This compound has also been found to inhibit the expression of matrix metalloproteinases (MMPs), which are enzymes that degrade the extracellular matrix and play a crucial role in cancer invasion and metastasis.

Advantages and Limitations for Lab Experiments

1-(3-chloro-2-methylphenyl)-5-(4-methylphenyl)-1H-tetraazole has several advantages for lab experiments. It is a small molecule that can be easily synthesized and modified to improve its potency and selectivity. This compound has also been found to have low toxicity, which makes it a suitable candidate for in vivo studies. However, one of the limitations of this compound is its poor solubility in water, which can affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research on 1-(3-chloro-2-methylphenyl)-5-(4-methylphenyl)-1H-tetraazole. One of the potential applications of this compound is in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. This compound has also been studied for its potential use in combination therapy with other anti-cancer drugs. Further studies are required to determine the optimal dosage and administration route of this compound for its therapeutic applications.
Conclusion:
In conclusion, this compound is a promising compound that has shown potential therapeutic applications in various fields of medicine. Its anti-inflammatory, anti-cancer, and anti-angiogenic properties make it a suitable candidate for further research. However, more studies are required to determine its safety and efficacy in human clinical trials.

Synthesis Methods

1-(3-chloro-2-methylphenyl)-5-(4-methylphenyl)-1H-tetraazole can be synthesized using various methods, including the reaction of 3-chloro-2-methylphenyl isocyanate with 4-methylphenyl hydrazine, followed by cyclization with sodium azide. Another method involves the reaction of 3-chloro-2-methylphenyl isocyanate with 4-methylphenyl hydrazine, followed by oxidation with hydrogen peroxide.

Scientific Research Applications

1-(3-chloro-2-methylphenyl)-5-(4-methylphenyl)-1H-tetraazole has been studied for its potential therapeutic applications in various fields of medicine. It has been found to possess anti-inflammatory, anti-cancer, and anti-angiogenic properties. This compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to inhibit the formation of new blood vessels, which is essential for tumor growth and metastasis.

properties

Molecular Formula

C15H13ClN4

Molecular Weight

284.74 g/mol

IUPAC Name

1-(3-chloro-2-methylphenyl)-5-(4-methylphenyl)tetrazole

InChI

InChI=1S/C15H13ClN4/c1-10-6-8-12(9-7-10)15-17-18-19-20(15)14-5-3-4-13(16)11(14)2/h3-9H,1-2H3

InChI Key

CTHPDVITXIZMRR-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NN=NN2C3=C(C(=CC=C3)Cl)C

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=NN2C3=C(C(=CC=C3)Cl)C

Origin of Product

United States

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